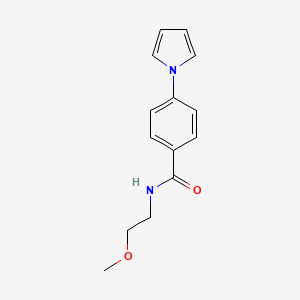![molecular formula C18H18N2O B4894811 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one, also known as PPAC, is a chemical compound with potential applications in scientific research. PPAC is a synthetic compound that belongs to the family of cyclohexenones and has a pyridine moiety. It has a molecular weight of 345.43 g/mol and a molecular formula of C21H21N2O. PPAC has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one is not fully understood. However, it is believed that 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one acts as a modulator of ion channels and receptors, leading to changes in cellular signaling pathways. 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has been shown to interact with various targets, including voltage-gated potassium channels, NMDA receptors, and GABA receptors.
Biochemical and Physiological Effects
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one can inhibit the activity of voltage-gated potassium channels, leading to changes in neuronal excitability. 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has also been shown to modulate the activity of NMDA receptors, leading to changes in synaptic plasticity. In addition, 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has been shown to enhance the activity of GABA receptors, leading to changes in neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one is also stable and can be stored for extended periods without degradation. However, 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one also has some limitations. It is a relatively new compound, and its full range of biological activities is not yet fully understood. 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one is also relatively expensive, which may limit its use in some laboratory settings.
Zukünftige Richtungen
There are several future directions for the study of 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one. One area of research is the development of new drugs based on the structure of 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one. 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one. Further studies are needed to fully understand how 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one interacts with its targets and the downstream effects of these interactions. Finally, future studies could investigate the potential use of 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one in other fields of research, such as materials science and nanotechnology.
Synthesemethoden
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one can be synthesized using a multi-step process that involves the reaction of 2-cyclohexen-1-one with pyridine-4-carbaldehyde and methylamine. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the final product in high purity and yield.
Wissenschaftliche Forschungsanwendungen
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has been studied for its potential use in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has been used as a tool to study the structure and function of enzymes and proteins. In pharmacology, 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has been studied for its potential as a modulator of ion channels and receptors.
Eigenschaften
IUPAC Name |
5-phenyl-3-(pyridin-4-ylmethylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18-11-16(15-4-2-1-3-5-15)10-17(12-18)20-13-14-6-8-19-9-7-14/h1-9,12,16,20H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFXXJQEADDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-[(pyridin-4-ylmethyl)amino]cyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)
![4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)
![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)


![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)
